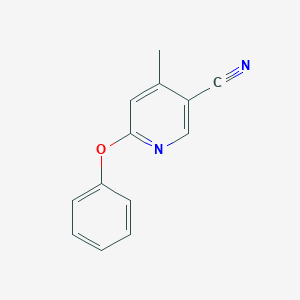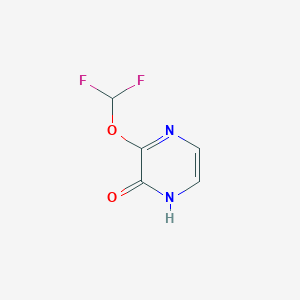
2-(Difluoromethoxy)-3-hydroxypyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethoxy)-3-hydroxypyrazine is a fluorinated heterocyclic compound. The presence of fluorine atoms in its structure imparts unique physicochemical properties, making it a compound of interest in various fields, including pharmaceuticals and agrochemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the reaction of α-(difluoromethoxy)ketones with arylhydrazines, which can yield pyrazoles, isoxazoles, and pyrimidines . The reaction conditions often include the use of enaminone intermediates and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2-(Difluoromethoxy)-3-hydroxypyrazine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through crystallization or chromatography to isolate the compound from by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethoxy)-3-hydroxypyrazine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The difluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure selective reactivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups into the pyrazine ring.
Applications De Recherche Scientifique
2-(Difluoromethoxy)-3-hydroxypyrazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated heterocycles.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Medicine: Its potential as a pharmaceutical intermediate is being explored for the development of new drugs.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism by which 2-(Difluoromethoxy)-3-hydroxypyrazine exerts its effects involves interactions with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s binding affinity to enzymes and receptors, altering their activity and leading to various biological effects . The hydroxyl group can also participate in hydrogen bonding, further modulating the compound’s interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Difluoromethoxy)-1,1,1-trifluoroethane: Another fluorinated compound with similar properties.
Difluoromethoxylated Ketones: These compounds serve as building blocks for various fluorinated heterocycles.
Uniqueness
2-(Difluoromethoxy)-3-hydroxypyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct reactivity and potential applications compared to other fluorinated compounds. Its combination of a difluoromethoxy group and a hydroxyl group makes it a versatile intermediate in synthetic chemistry and a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C5H4F2N2O2 |
|---|---|
Poids moléculaire |
162.09 g/mol |
Nom IUPAC |
3-(difluoromethoxy)-1H-pyrazin-2-one |
InChI |
InChI=1S/C5H4F2N2O2/c6-5(7)11-4-3(10)8-1-2-9-4/h1-2,5H,(H,8,10) |
Clé InChI |
ZQHHJBIFIOEMRV-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=O)N1)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Fluoro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B11804293.png)
![6-(Benzyloxy)-5-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B11804295.png)
![1-(3-Amino-7-methylbenzo[B]thiophen-2-YL)ethanone](/img/structure/B11804296.png)


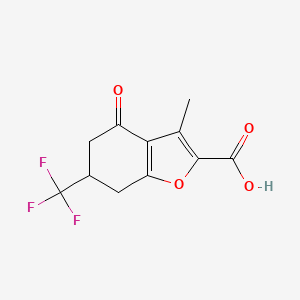
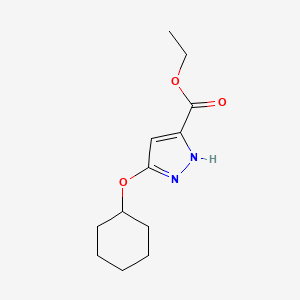
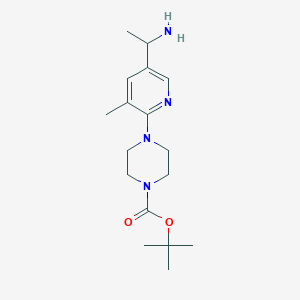
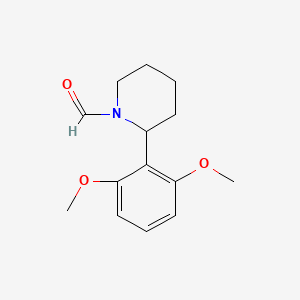


![2-(3-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11804351.png)
![1-(4-Isopropylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11804362.png)
